molecular formula C13H14ClN3O B8438971 4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile

4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile

Cat. No.: B8438971
M. Wt: 263.72 g/mol
InChI Key: KIACXTGFZZSWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a chloroacetyl group and a benzonitrile moiety, making it a versatile intermediate in organic synthesis and a candidate for biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation may produce a ketone or carboxylic acid derivative .

Mechanism of Action

The mechanism by which 4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This interaction can disrupt normal cellular functions, making the compound useful in studying biological pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is unique due to its combination of a chloroacetyl group and a benzonitrile moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

4-[4-(2-chloroacetyl)piperazin-1-yl]benzonitrile

InChI

InChI=1S/C13H14ClN3O/c14-9-13(18)17-7-5-16(6-8-17)12-3-1-11(10-15)2-4-12/h1-4H,5-9H2

InChI Key

KIACXTGFZZSWSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)CCl

Origin of Product

United States

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